Tyr-Somatostatin-14

Description

Properties

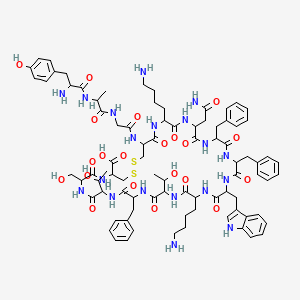

Molecular Formula |

C85H113N19O21S2 |

|---|---|

Molecular Weight |

1801.1 g/mol |

IUPAC Name |

19,34-bis(4-aminobutyl)-37-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125) |

InChI Key |

WIKMYZSTFRZVMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of Tyr-Somatostatin-14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tyr-Somatostatin-14, a key analog of the native peptide hormone somatostatin-14 (SST-14). The addition of a tyrosine residue at the N-terminus ([Tyr¹]) serves as a crucial tool for radiolabeling in research, while also influencing the peptide's biological activity. Understanding the intricate relationship between the structure of this compound and its functional consequences is paramount for the rational design of novel somatostatin analogs with enhanced therapeutic properties, including improved receptor subtype selectivity, metabolic stability, and efficacy in treating neuroendocrine tumors and other hormonal disorders.

Core Principles of Somatostatin-14 Structure and Function

Somatostatin-14 is a cyclic tetradecapeptide that exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The native peptide, with the sequence Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, features a disulfide bridge between Cys³ and Cys¹⁴, which is essential for its biological activity. The central pharmacophore, comprising the β-turn sequence of Phe⁷-Trp⁸-Lys⁹-Thr¹⁰, is critical for receptor binding and activation.

The N-terminal exocyclic "tail" (Ala¹-Gly²) and the C-terminal exocyclic "tail" (Thr¹²-Ser¹³) also contribute to the overall conformation and receptor interaction. This compound, with the sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, maintains the core structural features of SST-14 while providing a site for iodination, typically with ¹²⁵I, for use in radioligand binding assays.

Quantitative Analysis of Receptor Binding and Functional Potency

The affinity of this compound and its analogs for different SSTR subtypes is a key determinant of their biological activity. This is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. The functional potency, often measured as the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀) in assays such as cAMP accumulation or growth hormone release, provides a measure of the ligand's ability to elicit a cellular response upon receptor binding.

Receptor Binding Affinities (Ki) of Somatostatin-14 Analogs

The following table summarizes the binding affinities of native Somatostatin-14 and various analogs, including those with modifications at key phenylalanine residues, for the five human somatostatin receptor subtypes. This data highlights the impact of specific amino acid substitutions on receptor selectivity.

| Compound | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| Somatostatin-14 | 1.5 ± 0.2 | 0.4 ± 0.1 | 1.1 ± 0.3 | 2.5 ± 0.5 | 0.9 ± 0.2 |

| [Phe⁶(Msa)]-SST-14 | 3.2 ± 0.6 | 0.8 ± 0.2 | 2.5 ± 0.7 | 4.1 ± 1.1 | 1.8 ± 0.4 |

| [Phe⁷(Msa)]-SST-14 | >1000 | 150 ± 30 | >1000 | >1000 | >1000 |

| [Phe¹¹(Msa)]-SST-14 | 1.8 ± 0.4 | 0.5 ± 0.1 | 1.3 ± 0.3 | 2.9 ± 0.7 | 1.1 ± 0.2 |

| [D-Trp⁸]-SST-14 | 2.1 ± 0.5 | 0.3 ± 0.1 | 0.9 ± 0.2 | 3.5 ± 0.8 | 0.7 ± 0.2 |

Data adapted from a study on somatostatin analogs containing Mesitylalanine (Msa).[1]

Functional Potency (IC₅₀) in Growth Hormone Release Inhibition

The ability of somatostatin analogs to inhibit the release of growth hormone (GH) from pituitary cells is a critical measure of their functional activity. The following table presents the IC₅₀ values for GH release inhibition by Somatostatin-14 and several analogs in rat anterior pituitary cells.

| Compound | IC₅₀ for GH Release Inhibition (pM) |

| Somatostatin-14 (SS-14) | 5.3 |

| Somatostatin-28 (SS-28) | 99 |

| Octreotide | 48 |

| RC-160 | 0.1 |

| BIM-23014 | 47 |

Data from a study comparing the potencies of various somatostatin analogs.[2][3]

Key Amino Acid Residues in this compound SAR

Site-directed mutagenesis and the synthesis of a wide array of analogs have elucidated the roles of specific amino acid residues in the biological activity of Somatostatin-14 and its derivatives.

-

N-Terminal Tyrosine (Tyr¹): The addition of a tyrosine at the N-terminus is primarily for radioiodination, creating a tracer for binding assays.[4] While generally well-tolerated, modifications at this position can influence binding and functional potency. For instance, the analog [Pro², Met¹³]somatostatin-14 showed a higher binding affinity than native somatostatin-14 in one study.[5] This suggests that the N-terminal region can be modified to modulate receptor interaction.

-

Phenylalanine Residues (Phe⁶, Phe⁷, Phe¹¹): These aromatic residues are crucial for receptor binding. Substitution of Phe⁶ with L-alanine or its deletion significantly reduces biological activity. The aromatic ring of Phe⁷ is also important for high-affinity binding. Modifications at Phe¹¹ can lead to analogs with selective activity for intestinal ion transport, demonstrating the role of this residue in conferring tissue-specific effects.

-

Tryptophan and Lysine (Trp⁸, Lys⁹): The Trp⁸ and Lys⁹ residues are part of the essential β-turn pharmacophore. The indole ring of Trp⁸ and the ε-amino group of Lys⁹ are directly involved in receptor binding. Substitution of Trp⁸ with its D-isomer often results in analogs with increased metabolic stability and high potency. Both Trp⁸ and Lys⁹ are required for the ion transport and other biological actions of somatostatin.

Signaling Pathways of this compound

Upon binding to its cognate SSTRs, this compound initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins (Gi/o). These pathways collectively lead to the characteristic inhibitory effects of somatostatin on cell secretion and proliferation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and its analogs.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a non-radiolabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Methodology:

-

Cell Membrane Preparation: Prepare membranes from cells stably expressing the desired SSTR subtype. Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand (e.g., [¹²⁵I]Tyr-SST-14), a fixed amount of cell membrane preparation, and increasing concentrations of the unlabeled competitor ligand (this compound analog).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25-37°C) for a sufficient time (e.g., 30-60 minutes) to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to inhibit the production of cyclic AMP (cAMP), a key second messenger in the SSTR signaling pathway.

Methodology:

-

Cell Culture: Plate cells expressing the target SSTR in a multi-well plate and grow to confluency.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a cAMP-inducing agent (e.g., forskolin) in the presence of varying concentrations of the this compound analog.

-

Cell Lysis: After the stimulation period, lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These assays are typically based on a competitive immunoassay principle.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the analog concentration. Fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value for the inhibition of cAMP accumulation.

Phosphotyrosine Phosphatase (PTP) Activity Assay

Activation of SSTRs can lead to the stimulation of phosphotyrosine phosphatases (PTPs), which play a role in the anti-proliferative effects of somatostatin.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing SSTRs with the this compound analog for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation (Optional): To measure the activity of a specific PTP (e.g., SHP-1 or SHP-2), immunoprecipitate the target PTP from the cell lysates using a specific antibody.

-

Phosphatase Assay: Incubate the cell lysates or immunoprecipitated PTP with a phosphorylated substrate. This can be a generic artificial substrate like p-nitrophenyl phosphate (pNPP) or a more specific phosphopeptide.

-

Detection: Measure the dephosphorylation of the substrate. For pNPP, this can be done colorimetrically. For other substrates, the release of inorganic phosphate can be measured using a Malachite Green-based assay, or by detecting the dephosphorylated product using specific antibodies (e.g., in an ELISA format).

-

Data Analysis: Compare the PTP activity in treated versus untreated cells to determine the fold-activation induced by the somatostatin analog.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its primary sequence, three-dimensional conformation, and the specific molecular interactions with the different somatostatin receptor subtypes. The N-terminal tyrosine provides a valuable tool for research, and modifications to this and other key residues, particularly within the pharmacophore region, can significantly alter the binding affinity and functional potency of the peptide. A thorough understanding of these relationships, derived from quantitative binding and functional assays, is essential for the development of next-generation somatostatin analogs with improved therapeutic profiles for a range of clinical applications. This guide provides a foundational framework for researchers and drug development professionals to navigate this intricate field.

References

- 1. mdpi.com [mdpi.com]

- 2. Relative potencies of the somatostatin analogs octreotide, BIM-23014, and RC-160 on the inhibition of hormone release by cultured human endocrine tumor cells and normal rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Somatostatin inhibits basal and vasoactive intestinal peptide-stimulated hormone release by different mechanisms in GH pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the two somatostatin variants somatostatin-14 and [Pro2, Met13]somatostatin-14 on receptor binding, adenylyl cyclase activity and growth hormone release from the frog pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

Tyr-Somatostatin-14: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Somatostatin-14 is a synthetic analog of the naturally occurring peptide hormone, Somatostatin-14 (SS-14). The addition of a tyrosine residue at the N-terminus of SS-14 provides a convenient site for radioiodination, making this compound an invaluable tool in the study of somatostatin receptors (SSTRs), particularly in radioligand binding assays. Functionally, this compound is considered to be equipotent to SS-14, exhibiting a similar binding affinity profile and mechanism of action. This guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with SSTRs and the subsequent downstream signaling cascades.

Core Mechanism of Action: Receptor Binding and Signal Transduction

The biological effects of this compound are initiated by its binding to a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues throughout the body, including the central nervous system, gastrointestinal tract, pancreas, and on numerous neuroendocrine tumors.[1][2]

Upon binding of this compound, the SSTRs couple to inhibitory G-proteins (Gi/o). This interaction triggers a cascade of intracellular signaling events, the primary of which is the inhibition of adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger.[4]

The reduction in cAMP levels has several downstream consequences, including:

-

Modulation of Ion Channel Activity: Activation of SSTRs leads to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in cellular excitability. Concurrently, it inhibits voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent cellular processes like hormone secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation stimulates PTPs, which play a role in the anti-proliferative effects of somatostatin analogs by dephosphorylating key signaling molecules.

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: The signaling cascade can also influence the MAPK (ERK1/2) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell growth, proliferation, and survival. The specific effects on these pathways can be cell-type dependent.

The culmination of these signaling events is the potent inhibition of a wide range of physiological processes, including the secretion of various hormones such as growth hormone (GH), insulin, glucagon, and gastrin, as well as the regulation of cell proliferation and apoptosis.

Quantitative Data: Binding Affinities and Functional Potency

The following tables summarize the quantitative data for the interaction of Somatostatin-14 (as a surrogate for this compound) with the five human somatostatin receptor subtypes.

Table 1: Binding Affinities (Ki) of Somatostatin-14 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) in nM |

| SSTR1 | High Affinity |

| SSTR2 | High Affinity |

| SSTR3 | High Affinity |

| SSTR4 | High Affinity |

| SSTR5 | High Affinity |

Note: Somatostatin-14 binds with high affinity to all five SSTR subtypes. While SSTR1-4 show a higher selectivity for SS-14, SSTR5 has a higher affinity for the longer isoform, Somatostatin-28.

Table 2: Functional Potency (EC50/IC50) of Somatostatin-14 in Key Biological Assays

| Assay | Cell Type/System | Potency (EC50/IC50) in nM |

| Inhibition of Adenylyl Cyclase | GH3 cells | ED50 = 10 |

| Inhibition of GH-stimulated IGF-I mRNA expression | Rainbow trout hepatocytes | ED50 ≈ 40 ng/ml |

| Inhibition of cAMP production (Octreotide) | BON-1 cells | EC50 = 65 |

| Inhibition of cAMP production (Octreotide with 5-aza-dC) | BON-1 cells | EC50 = 1 |

Note: The potency of somatostatin and its analogs can vary depending on the specific cell type, the receptor subtype(s) expressed, and the experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for somatostatin receptors using radiolabeled this compound.

Materials:

-

Cell membranes prepared from cells expressing a specific SSTR subtype.

-

Radiolabeled this compound (e.g., [125I]this compound).

-

Unlabeled this compound or other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA, and a protease inhibitor cocktail).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of the unlabeled test compound in binding buffer.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This protocol outlines a method to measure the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.

Materials:

-

Cells expressing the SSTR of interest.

-

This compound.

-

Adenylyl cyclase activator (e.g., Forskolin).

-

cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Add an adenylyl cyclase activator (e.g., Forskolin) to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes) to stimulate cAMP production.

-

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production) can be determined using a sigmoidal dose-response curve fit.

Receptor Internalization Assay

This protocol describes a method to visualize and quantify the agonist-induced internalization of somatostatin receptors.

Materials:

-

Cells expressing a tagged SSTR (e.g., GFP-tagged SSTR).

-

This compound.

-

Fluorescence microscope or a high-content imaging system.

-

Image analysis software.

Procedure:

-

Cell Culture: Plate the cells on glass-bottom dishes or multi-well imaging plates.

-

Treatment: Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

-

Imaging: Acquire fluorescence images of the cells at each time point using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the internalization of the receptor. This can be done by measuring the redistribution of the fluorescence signal from the cell membrane to intracellular vesicles.

-

Data Analysis: Plot the percentage of internalized receptors against time or agonist concentration to characterize the kinetics and dose-response of receptor internalization.

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound upon binding to its receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for a cAMP inhibition assay.

Conclusion

This compound, acting as a potent agonist at all five somatostatin receptor subtypes, initiates a cascade of inhibitory intracellular signals primarily through the Gαi-mediated inhibition of adenylyl cyclase. The resulting decrease in cAMP and modulation of ion channels and other signaling pathways underscore its profound effects on hormone secretion and cell proliferation. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting somatostatin receptor pathways.

References

- 1. Somatostatin and Somatostatin Receptors: From Signaling to Clinical Applications in Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expressions of Somatostatin Receptor Subtypes (SSTR-1, 2, 3, 4 and 5) in Neuroblastic Tumors; Special Reference to Clinicopathological Correlations with International Neuroblastoma Pathology Classification and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Somatostatin acts by inhibiting the cyclic 3',5'-adenosine monophosphate (cAMP)/protein kinase A pathway, cAMP response element-binding protein (CREB) phosphorylation, and CREB transcription potency - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Role of Tyr-Somatostatin-14

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin-14 (SST-14) is a cyclic neuropeptide that exerts a wide range of inhibitory effects on endocrine and exocrine secretion. Tyr-Somatostatin-14, a synthetic analog incorporating a tyrosine residue, serves as a critical tool in elucidating the physiological functions of somatostatin. The addition of tyrosine, typically at the N-terminus ([Tyr¹]) or position 11 ([Tyr¹¹]), facilitates radioiodination, creating high-affinity radioligands essential for receptor characterization, quantification, and localization. This technical guide provides an in-depth overview of the physiological role of this compound, focusing on its interaction with somatostatin receptors (SSTRs), the subsequent signal transduction pathways, and its profound impact on key physiological systems. We present collated quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this field.

Introduction to Somatostatin and its Tyrosylated Analogs

Somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a key regulatory peptide hormone. It is processed from the precursor preprosomatostatin into two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14) and an N-terminally extended 28-amino acid version (Somatostatin-28).[1] While both forms have overlapping biological activities, they exhibit tissue-specific processing and distribution; SST-14 is the predominant form in the central nervous system (CNS) and pancreatic δ-cells, whereas SST-28 is the major form in the gastrointestinal tract.[1]

The physiological utility of native somatostatin is limited by its very short half-life of 1-3 minutes. This has driven the development of synthetic analogs. This compound is a critical synthetic variant of SST-14. The incorporation of a tyrosine residue provides a phenolic group that can be readily iodinated with isotopes like ¹²⁵I.[2] This modification creates a stable, high-affinity radioligand, such as [¹²⁵I-Tyr¹¹]-SST-14, which has been instrumental in the pharmacological characterization of somatostatin receptors (SSTRs) through radioligand binding assays.[2] These analogs are foundational tools for studying the distribution of SSTRs and for screening novel therapeutic compounds that target this system.

Somatostatin Receptors (SSTRs) and Ligand Binding

The diverse physiological effects of somatostatin are mediated by a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] These receptors share 39-57% sequence homology and are widely distributed throughout the body, with distinct yet often overlapping expression patterns.

Native Somatostatin-14 binds with high, nanomolar affinity to all five receptor subtypes. Tyrosylated analogs, such as [Tyr¹]-SST-14, retain this high-affinity binding profile, particularly for the SSTR2 subtype, making them effective probes for this receptor. The SSTR2 receptor is of particular interest as it is the primary target for clinically successful somatostatin analogs like octreotide and is highly expressed in many neuroendocrine tumors (NETs).

Signal Transduction Pathways

Upon binding of this compound, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. All five SSTR subtypes couple to pertussis toxin-sensitive inhibitory G proteins (Gαi/o). The activation of these pathways is central to somatostatin's inhibitory functions.

The canonical signaling pathway involves:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Protein Kinase A (PKA): The reduction in cAMP levels leads to decreased activation of PKA, a key enzyme that phosphorylates numerous downstream targets involved in hormone secretion and cell proliferation.

-

Regulation of Ion Channels: SSTR activation also influences ion channel activity. The Gβγ subunits can directly activate G protein-gated inwardly rectifying potassium channels (GIRKs), causing potassium efflux and membrane hyperpolarization. This makes the cell less excitable and inhibits hormone release. Concurrently, SSTR activation inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, which is a critical trigger for exocytosis of secretory vesicles.

-

Activation of Phosphatases: SSTRs can also activate phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These enzymes counteract the effects of growth factor receptor tyrosine kinases by dephosphorylating key signaling molecules, leading to anti-proliferative effects.

Core Physiological Roles

This compound, acting through SSTRs, plays a pivotal inhibitory role in multiple physiological systems.

The Hypothalamic-Pituitary Axis: Inhibition of Growth Hormone

One of the most well-characterized functions of somatostatin is the potent inhibition of growth hormone (GH) secretion from somatotroph cells in the anterior pituitary. GH itself can stimulate the release of somatostatin from the hypothalamus, forming a classic negative feedback loop that tightly regulates GH levels. This action is primarily mediated by SSTR2 and SSTR5, which are co-expressed on pituitary somatotrophs. The inhibitory effect of SST-14 on GH release is a cornerstone of its physiological function and the therapeutic basis for using SSTR2-preferring analogs in the treatment of acromegaly.

The Endocrine Pancreas: Regulation of Insulin and Glucagon

Within the pancreatic islets of Langerhans, somatostatin acts as a paracrine regulator of insulin and glucagon secretion. It is secreted by δ-cells and acts on neighboring α-cells and β-cells.

-

Inhibition of Glucagon: This effect is predominantly mediated by SSTR2, which is highly expressed on α-cells.

-

Inhibition of Insulin: This is primarily mediated via SSTR5, which is the main subtype found on β-cells.

By co-regulating the two key hormones of glucose homeostasis, somatostatin plays a crucial role in metabolic control.

The Gastrointestinal System

Somatostatin is a powerful inhibitor of a wide array of gastrointestinal functions. It reduces gastric acid and pepsin secretion, decreases the secretion of pancreatic enzymes and bicarbonate, and inhibits the release of numerous gut hormones, including gastrin and vasoactive intestinal peptide (VIP). It also slows gastrointestinal motility and reduces splanchnic blood flow. These pleiotropic effects underscore its role as a global "off-switch" in the digestive system.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Somatostatin-14 and its tyrosylated analogs from various in vitro studies.

Table 1: Receptor Binding Affinity Data

| Compound | Preparation | Radioligand | Parameter | Value (nM) | Citation(s) |

|---|---|---|---|---|---|

| Somatostatin-14 | Frog Pituitary Membranes | [¹²⁵I-Tyr, D-Trp⁸] SS1 | IC₅₀ | 5.6 ± 0.6 | |

| [Pro², Met¹³]SST-14 | Frog Pituitary Membranes | [¹²⁵I-Tyr, D-Trp⁸] SS1 | IC₅₀ | 1.2 ± 0.2 | |

| Somatostatin-14 | Human SSTR2 | [¹²⁵I-Tyr¹¹]SST-14 | Kᵢ | 0.2 ± 0.03 |

| Somatostatin-14 | Human SSTR5 | [¹²⁵I-Tyr¹¹]SST-14 | Kᵢ | 0.5 ± 0.1 | |

Table 2: Functional Potency Data

| Compound | Assay System | Measured Effect | Parameter | Value | Citation(s) |

|---|---|---|---|---|---|

| [Tyr¹]-SST-14 | Rat Pituitary Cells | Inhibition of GH Secretion | Potency vs SST-14 | 116% | |

| [Tyr¹¹]-SST-14 | Rat Pituitary Cells | Inhibition of GH Secretion | Potency vs SST-14 | 65% | |

| Somatostatin-14 | Frog Pituitary Cells | Inhibition of GRF-induced cAMP | - | Effective |

| Somatostatin-14 | Frog Pituitary Cells | Inhibition of GRF-induced GH | - | Effective | |

Key Experimental Methodologies

Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity (Kᵢ, Kₑ) and density (Bₘₐₓ) of receptors in a given tissue or cell preparation. The use of a radiolabeled this compound is central to this protocol.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing SSTRs in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Incubation (Competition Assay):

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

Membrane preparation (e.g., 50-120 µg protein).

-

A fixed concentration of radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14) near its Kₑ value.

-

Varying concentrations of the unlabeled competitor compound (e.g., unlabeled SST-14 or a test drug).

-

-

For determining total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled SST-14 (e.g., 1 µM).

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the competitor concentration.

-

Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Growth Hormone Release Assay

This bioassay measures the functional effect of somatostatin analogs on their primary pituitary target.

Detailed Protocol:

-

Cell Culture:

-

Use primary cultures of rat anterior pituitary cells or a suitable pituitary cell line (e.g., GH₃ cells).

-

Disperse cells from pituitary glands using enzymatic digestion (e.g., trypsin, collagenase).

-

Plate the cells in multi-well plates and culture for 2-3 days to allow for recovery and attachment.

-

-

Hormone Release Experiment:

-

Wash the cultured cells with a serum-free medium.

-

Pre-incubate the cells in fresh medium for a short period.

-

Replace the medium with solutions containing the test compounds. This may include:

-

A secretagogue to stimulate GH release (e.g., Growth Hormone-Releasing Hormone, GHRH).

-

Varying concentrations of the inhibitory compound (e.g., this compound).

-

-

Incubate for a defined period (e.g., 30 minutes to 4 hours).

-

-

Quantification of GH:

-

Collect the supernatant (culture medium) from each well.

-

Measure the concentration of GH in the supernatant using a specific and sensitive method, typically a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the measured GH concentration against the concentration of the inhibitory compound.

-

Use non-linear regression to determine the IC₅₀ value, representing the concentration of the analog that causes a 50% reduction in stimulated GH release.

-

Conclusion

This compound is an indispensable pharmacological tool that has been pivotal in advancing our understanding of somatostatin physiology. Its primary utility as a stable, high-affinity radioligand has enabled the detailed characterization of the five somatostatin receptor subtypes and their complex signaling networks. The physiological roles defined by studies using this compound—potent inhibition of growth hormone, regulation of pancreatic hormones, and broad suppression of gastrointestinal function—are foundational concepts in neuroendocrinology. For drug development professionals, the experimental protocols and quantitative data derived from this compound continue to provide the benchmark for the screening and development of novel SSTR-targeted therapeutics for neuroendocrine tumors, acromegaly, and other metabolic disorders.

References

Tyr-Somatostatin-14 Receptor Binding Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Tyr-Somatostatin-14 receptor binding profile, designed for professionals in research and drug development. This compound, a tyrosine-extended analog of the native peptide hormone Somatostatin-14, is a critical tool in endocrinological and oncological research, primarily due to its utility in radiolabeling for binding assays. This document outlines its binding affinities to the five somatostatin receptor subtypes (SSTR1-5), details the experimental protocols for determining these interactions, and illustrates the subsequent intracellular signaling cascades.

Core Concept: this compound and Receptor Interaction

Somatostatin-14 is a cyclic peptide that exerts diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] These receptors are widely distributed throughout the body, including the central nervous system and various endocrine and non-endocrine tissues.[2] this compound, most commonly [Tyr11]-Somatostatin-14, is a synthetic analog where a tyrosine residue is added, typically at position 11, to facilitate radioiodination (e.g., with 125I). This modification allows for its use as a radioligand in binding assays to characterize receptor expression and affinity. The binding characteristics of this compound are generally considered to be highly similar to the native Somatostatin-14 peptide.

Data Presentation: Quantitative Binding Profile

The binding affinity of this compound and its parent compound, Somatostatin-14, to the five human somatostatin receptor subtypes is typically quantified using competitive binding assays. These experiments determine the concentration of the ligand required to displace a specific radioligand from the receptor, expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The data presented below is a summary of values reported in the literature for Somatostatin-14, which closely parallel those of its tyrosinated analog.

| Receptor Subtype | Ligand | Binding Affinity (IC50, nM) | Reference Cell Line |

| SSTR1 | Somatostatin-14 | 1.8 | CHO-K1 |

| SSTR2 | Somatostatin-14 | 0.2 | CHO-K1 |

| SSTR3 | Somatostatin-14 | 1.1 | CHO-K1 |

| SSTR4 | Somatostatin-14 | 1.5 | CHO-K1 |

| SSTR5 | Somatostatin-14 | 0.6 | CHO-K1 |

Note: IC50 values can vary based on experimental conditions, including the radioligand used and the cell line expressing the receptor.

In a study utilizing [125I-Tyr11]S-14 as the radioligand on human pituitary adenoma cell membranes, a dissociation constant (Kd) of 0.80 ± 0.15 nM was determined, indicating high-affinity binding.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology for a typical experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., unlabeled this compound) for a specific somatostatin receptor subtype by measuring its ability to compete with a radiolabeled ligand (e.g., [125I-Tyr11]Somatostatin-14).

Materials:

-

Cell Lines: CHO-K1 or HEK293 cells stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Radioligand: [125I-Tyr11]Somatostatin-14.

-

Test Compound: Unlabeled this compound or other analogs.

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cells.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture transfected cells to near confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[4]

-

To each well, add:

-

150 µL of the membrane preparation (containing 10-50 µg of protein).

-

50 µL of the unlabeled test compound at various concentrations (typically a serial dilution from 10^-12 M to 10^-6 M).

-

50 µL of the radioligand ([125I-Tyr11]Somatostatin-14) at a fixed concentration (typically at or below its Kd value, e.g., 0.1-0.5 nM).

-

-

For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).

-

For determining total binding, wells should contain the membrane preparation and radioligand without any competing unlabeled ligand.

-

Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. All five SSTR subtypes couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the inhibitory effects of somatostatin on hormone secretion. Additionally, SSTR activation can modulate other key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and various ion channels, influencing cell proliferation, differentiation, and apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Tyr-Somatostatin-14: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyr-Somatostatin-14 is a synthetic analog of the native peptide hormone Somatostatin-14 (SS-14), modified with a tyrosine residue at its N-terminus. This modification primarily serves as a crucial tool for researchers, enabling radioiodination for use in radioligand binding assays and in vivo imaging studies. Functionally, this compound mimics the broad inhibitory actions of endogenous somatostatin, exerting its effects through a family of G-protein coupled receptors. This guide provides an in-depth exploration of the biological functions of this compound, its interaction with somatostatin receptors, the downstream signaling cascades it triggers, and detailed experimental protocols for its investigation.

Introduction to Somatostatin and this compound

Somatostatin is a key regulatory peptide hormone that exists in two biologically active forms: a 14-amino acid peptide (Somatostatin-14) and a 28-amino acid peptide (Somatostatin-28)[1][2][3]. It is produced by a variety of tissues, including the hypothalamus, pancreas, and gastrointestinal tract[1]. The primary physiological role of somatostatin is inhibitory; it modulates the secretion of numerous other hormones, including growth hormone (GH), insulin, and glucagon, and also functions as a neurotransmitter.

This compound is a customized peptide where a tyrosine amino acid is added to Somatostatin-14. This addition provides a site for radiolabeling, typically with Iodine-125, which makes it an invaluable tracer for in vitro receptor-binding assays and other experimental procedures.

Interaction with Somatostatin Receptors (SSTRs)

The biological effects of this compound, like endogenous somatostatin, are mediated through a family of five G-protein coupled receptors (GPCRs) designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. These receptors are widely distributed throughout the body and are often overexpressed in neuroendocrine tumors (NETs). Somatostatin-14 binds with high affinity to all five receptor subtypes.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Kd, Ki, ID50) of this compound and related somatostatin analogs to various somatostatin receptor subtypes as reported in the literature.

| Ligand | Receptor/Tissue | Assay Type | Binding Affinity Parameter | Value | Reference |

| [125I-Tyr11]S-14 | Mouse Pituitary Tumor Cells | Radioligand Binding | Kd | 1.1 ± 0.04 nM | |

| [125I]Tyr11-SRIH | Human GH-Secreting Pituitary Adenoma | Radioligand Binding | Kd | 0.80 ± 0.15 nM | |

| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 1 | Radioligand Binding | Kd | 0.18 nM | |

| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 2 | Radioligand Binding | Kd | 0.32 nM | |

| SRIH-14 | Human Pituitary Adenoma Membranes | Competition Binding vs [125I]Tyr11-SRIH | ID50 | 0.32 nM | |

| Somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | Competition Binding vs [125I]Tyr11-somatostatin-14 | Ki | 900 pM | |

| Somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | Competition Binding vs [125I]Leu8,D-Trp22,Tyr25-somatostatin-28 | Ki | 4.58 nM |

Receptor Binding Capacity

The maximal binding capacity (Bmax) provides an indication of the density of receptors in a given tissue.

| Ligand | Tissue/Cell Line | Bmax | Reference |

| [125I-Tyr11]S-14 | Mouse Pituitary Tumor Cells | 1.28 ± 0.1 pmol/mg | |

| [125I]Tyr11-SRIH | Human GH-Secreting Pituitary Adenoma | 234.2 ± 86.9 fmol/mg protein | |

| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 1 | 17.2 fmol/mg protein | |

| [125I]Tyr11-SRIH | Non-secreting Pituitary Adenoma 2 | 48.0 fmol/mg protein | |

| [125I]Tyr11-somatostatin-14 | Mouse Retina (Inner Plexiform Layer) | 68 fmol/mg protein |

Signaling Pathways

Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. These pathways are predominantly inhibitory in nature and are mediated by pertussis toxin-sensitive G-proteins (Gi/o).

Figure 1: this compound Signaling Pathways.

The primary signaling mechanisms include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA).

-

Modulation of Ion Channels: Somatostatin receptor activation leads to the opening of potassium (K+) channels, causing membrane hyperpolarization, and the closing of voltage-gated calcium (Ca2+) channels, which reduces calcium influx.

-

Activation of Phospholipase C (PLC): This pathway can be modulated by SSTR activation, leading to changes in inositol triphosphate (IP3) and diacylglycerol (DAG) levels.

-

Activation of Phosphatases: SSTRs can activate various protein phosphatases, which are involved in the anti-proliferative effects of somatostatin.

These signaling events collectively result in the potent inhibitory effects of this compound on hormone secretion and cell proliferation.

Biological Functions and Physiological Effects

This compound, by activating SSTRs, elicits a wide range of physiological responses.

Inhibition of Hormone Secretion

A primary function of this compound is the potent inhibition of the release of several key hormones.

Somatostatin is a well-established inhibitor of GH secretion from the anterior pituitary gland. This inhibitory action is a cornerstone of its physiological function and has therapeutic applications in conditions of GH excess, such as acromegaly. Studies have shown that somatostatin analogs are effective in reducing GH secretion in various models. The regulation of GH is also influenced by other factors like thyrotropin-releasing hormone (TRH), which can have an inhibitory effect on GH through somatostatin neurons.

In the pancreas, this compound plays a crucial role in regulating glucose homeostasis by inhibiting the secretion of both insulin and glucagon from the islets of Langerhans. Interestingly, some studies suggest that Somatostatin-14 preferentially inhibits glucagon release, while Somatostatin-28 is more potent in inhibiting insulin release. Somatostatin is considered a powerful and tonic inhibitor of glucagon secretion.

The following table summarizes the inhibitory concentrations (IC50) of Somatostatin-14 on hormone release.

| Hormone Inhibited | System | IC50 | Reference |

| Glucagon | Rat Pancreatic Islets | 0.04 nM | |

| Insulin | Rat Pancreatic Islets | 0.3 nM | |

| Growth Hormone | Rat Primary Anterior Pituitary Cells | 0.1 nM | |

| Forskolin-stimulated cAMP | L cells expressing sst2 | 0.15 nM |

Anti-proliferative Effects

This compound can inhibit the proliferation of both normal and cancerous cells. This effect is mediated by the activation of SSTRs, which can induce cell cycle arrest and apoptosis. The anti-proliferative properties of somatostatin analogs are being actively investigated for cancer therapy, particularly for neuroendocrine tumors that often overexpress SSTRs.

Neuronal Effects

In the central nervous system, somatostatin acts as a neurotransmitter and neuromodulator. It can influence neuronal excitability by modulating ion channel activity.

Experimental Protocols

The addition of a tyrosine residue to Somatostatin-14 makes it particularly amenable to various experimental techniques.

Radioligand Binding Assay

This is a fundamental technique to characterize the interaction of this compound with its receptors.

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing SSTRs in a suitable buffer and centrifuge to isolate the membrane fraction.

-

Radiolabeling: Radioiodinate this compound using standard methods (e.g., Chloramine-T method) to produce [125I]this compound.

-

Incubation:

-

Total Binding: Incubate a fixed amount of membrane preparation with increasing concentrations of [125I]this compound.

-

Non-specific Binding: In a parallel set of tubes, incubate as for total binding but in the presence of a large excess of unlabeled Somatostatin-14.

-

Competition Binding: Incubate membranes with a fixed concentration of [125I]this compound and varying concentrations of the unlabeled test compound.

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

Analyze saturation binding data using Scatchard analysis to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

-

Analyze competition binding data to determine the inhibitory concentration (IC50) of the test compound.

-

cAMP Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity.

Figure 3: cAMP Assay Workflow.

Detailed Methodology:

-

Cell Culture: Plate cells expressing the SSTR of interest in appropriate culture plates.

-

Treatment:

-

Pre-incubate the cells with various concentrations of this compound.

-

Add a stimulating agent, such as forskolin, to activate adenylyl cyclase and induce cAMP production.

-

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available kit (e.g., ELISA or Radioimmunoassay).

-

Data Analysis: Plot the measured cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of adenylyl cyclase.

Conclusion

This compound is an indispensable tool in the study of somatostatin physiology and pharmacology. Its ability to be radiolabeled allows for precise quantification of receptor binding and distribution, providing valuable insights for researchers and drug development professionals. By mimicking the potent inhibitory actions of endogenous somatostatin on hormone secretion and cell proliferation, this compound continues to be a cornerstone in the investigation of neuroendocrine signaling and the development of novel therapeutics for a range of diseases, including neuroendocrine tumors and hormonal disorders.

References

- 1. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

[Tyr1]-Somatostatin-14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [Tyr1]-Somatostatin-14, a critical analog of the native hormone somatostatin-14. This document covers its fundamental molecular characteristics, synthesis, and detailed experimental protocols for its use in research, alongside a comprehensive look at its primary signaling pathway.

Core Molecular Data

[Tyr1]-Somatostatin-14 is a synthetic cyclic tetradecapeptide where the alanine residue at position 1 of the native somatostatin-14 sequence is substituted with a tyrosine residue. This substitution is primarily to facilitate radioiodination for use in radioligand binding assays.[1] The key quantitative data for this peptide are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈₂H₁₀₈N₁₈O₂₀S₂ | [2][3][4] |

| Molecular Weight | ~1730.0 g/mol | [3] |

| Amino Acid Sequence | H-Tyr-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | |

| One-Letter Sequence | YGCKNFFWKTFTSC | |

| Disulfide Bridge | Cys³ - Cys¹⁴ | |

| Primary Target Receptor | Somatostatin Receptor 2 (SSTR2) |

Synthesis and Purification Overview

The synthesis of [Tyr1]-Somatostatin-14 is typically achieved through standard Fmoc/tBu solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF to expose the free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the free amine on the resin. The reaction completion can be monitored by a Kaiser test.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

-

Disulfide Bridge Formation: After assembly of the linear peptide, the intramolecular disulfide bond between Cys³ and Cys¹⁴ is formed, often using an oxidizing agent like thallium trifluoroacetate on the resin-bound peptide.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water with 0.1% TFA is commonly used. Fractions containing the pure peptide are collected and lyophilized.

Key Experimental Methodologies

The tyrosine residue at position 1 makes [Tyr1]-Somatostatin-14 an ideal candidate for radiolabeling with iodine-125, creating a high-affinity radioligand for receptor studies.

Experimental Protocol: ¹²⁵I-Labeling of [Tyr1]-Somatostatin-14 (Iodogen Method)

-

Reagent Preparation: Prepare a solution of [Tyr1]-Somatostatin-14 in a suitable buffer (e.g., 0.5 M phosphate buffer, pH 7.4).

-

Iodogen Coating: Coat a reaction vial with Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.

-

Reaction Initiation: Add the peptide solution to the Iodogen-coated vial, followed by the addition of Na¹²⁵I.

-

Incubation: Allow the reaction to proceed for 5-10 minutes at room temperature. The Iodogen acts as a mild oxidizing agent to facilitate the electrophilic substitution of ¹²⁵I onto the tyrosine ring.

-

Reaction Termination: Stop the reaction by transferring the mixture to a new tube containing a quenching solution, such as 0.1% TFA.

-

Purification: Separate the mono-iodinated peptide from unreacted iodide, di-iodinated peptide, and other reactants using RP-HPLC. The specific activity of the resulting [¹²⁵I][Tyr1]-Somatostatin-14 should be near the theoretical maximum.

Experimental Protocol: Receptor Binding Assay

This protocol outlines a competitive binding assay using whole cells expressing the Somatostatin Receptor 2 (SSTR2), such as transfected CHO-K1 cells or AR4-2J pancreatic cells.

-

Cell Culture: Culture SSTR2-expressing cells to near confluence in appropriate multi-well plates.

-

Assay Buffer: Prepare a binding buffer (e.g., HEPES buffer containing BSA, MgCl₂, and protease inhibitors like bacitracin).

-

Competition Setup: In each well, add a fixed concentration of [¹²⁵I][Tyr1]-Somatostatin-14 and increasing concentrations of the unlabeled competitor peptide (e.g., unlabeled [Tyr1]-Somatostatin-14 or other test compounds). For total binding, add only the radioligand. For non-specific binding, add the radioligand in the presence of a high concentration of unlabeled somatostatin-14.

-

Incubation: Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to reach equilibrium.

-

Termination and Washing: Terminate the binding by rapidly aspirating the incubation medium and washing the cells with ice-cold wash buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells with a suitable buffer (e.g., NaOH solution) and transfer the lysate to counting vials.

-

Data Analysis: Measure the radioactivity in each sample using a gamma counter. The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ of the competitor, which can be used to calculate its binding affinity (Ki).

Signaling Pathways of [Tyr1]-Somatostatin-14

[Tyr1]-Somatostatin-14 exerts its biological effects primarily through the Somatostatin Receptor 2 (SSTR2), a member of the G-protein coupled receptor (GPCR) family. The activation of SSTR2 initiates a cascade of intracellular signaling events, predominantly inhibitory in nature.

References

Tyr-Somatostatin-14: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Characterization, and Biological Activity of a Key Somatostatin Analog

This technical guide provides a comprehensive overview of Tyr-Somatostatin-14, a synthetic analog of the native hormone Somatostatin-14. This document is intended for researchers, scientists, and professionals involved in drug development who are working with or exploring the applications of somatostatin analogs. This guide covers the fundamental biochemical properties, detailed experimental protocols for its synthesis and use in biological assays, and a summary of its interaction with somatostatin receptors.

Core Concepts: Structure and Function

This compound is a synthetic peptide derived from Somatostatin-14, a naturally occurring cyclic peptide hormone that regulates a wide range of physiological processes. The key modification in this compound is the addition of a tyrosine residue at the N-terminus of the Somatostatin-14 sequence. This modification provides a crucial site for radioiodination, making this compound an invaluable tool for in vitro receptor-binding assays and other tracer studies.

The amino acid sequence of this compound is:

Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys

A disulfide bridge between the two cysteine residues (at positions 4 and 15 of the modified peptide) is essential for its biological activity.[1]

Like the native somatostatin, this compound is expected to exert its biological effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. There are five known subtypes of SSTRs (SSTR1-5), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade underlies somatostatin's primary function of inhibiting the secretion of various hormones, including growth hormone, insulin, and glucagon.

Quantitative Data Summary

Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Ligand | IC50 (nM) | Reference |

| SSTR1 | Somatostatin-14 | ~1.0 - 5.0 | [3] |

| SSTR2 | Somatostatin-14 | ~0.1 - 1.0 | [3] |

| SSTR3 | Somatostatin-14 | ~0.5 - 2.0 | [3] |

| SSTR4 | Somatostatin-14 | ~1.0 - 10.0 | |

| SSTR5 | Somatostatin-14 | ~0.2 - 1.5 |

Table 2: Functional Potency of Somatostatin-14 in cAMP Inhibition Assays

| Cell Line | Receptor Expressed | Ligand | IC50 (nM) | Emax (% inhibition) | Reference |

| CHO-K1 | hSSTR2 | Somatostatin-14 | ~0.1 - 1.0 | Not Reported | |

| CHO-K1 | hSSTR5 | Somatostatin-14 | 2.1 | Not Reported | |

| Various | Endogenous SSTRs | Somatostatin-14 | Varies | Varies | General Knowledge |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of this compound. These protocols are based on established principles and techniques in peptide chemistry and molecular pharmacology.

Solid-Phase Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Oxidizing agent for disulfide bridge formation: 0.1 M ammonium bicarbonate buffer (pH 8.0) with potassium ferricyanide (K3[Fe(CN)6]) or air oxidation.

Protocol:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound cysteine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. Add this activation mixture to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.

-

Wash: Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence until the full-length peptide is assembled.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Disulfide Bridge Formation: Dissolve the crude linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization. Add a dilute solution of potassium ferricyanide dropwise while stirring until a persistent yellow color is observed, or allow for air oxidation by stirring the solution open to the atmosphere for 24-48 hours.

-

Quenching and Desalting: Quench the oxidation reaction by adding a small amount of cysteine. Desalt the cyclized peptide using a C18 Sep-Pak cartridge.

Purification by Reverse-Phase HPLC

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Preparative C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the desalted crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 60 minutes) at a flow rate of approximately 10 mL/min.

-

Detection: Monitor the elution profile at a wavelength of 220 nm or 280 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Receptor Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay using [125I]this compound to determine the binding affinity of unlabeled test compounds for a specific somatostatin receptor subtype.

Materials:

-

Cell membranes prepared from a cell line stably expressing a single SSTR subtype (e.g., CHO-K1 cells)

-

[125I]this compound (radioligand)

-

Unlabeled this compound or Somatostatin-14 (for non-specific binding determination)

-

Test compounds

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA, and a protease inhibitor cocktail.

-

96-well filter plates (e.g., GF/C)

-

Vacuum manifold

-

Scintillation counter and scintillation fluid

Protocol:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Reagent Addition:

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]this compound (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), 50 µL of [125I]this compound, and 50 µL of cell membrane suspension.

-

Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [125I]this compound, and 50 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition (HTRF)

This protocol outlines a method to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing SSTRs, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

CHO-K1 cells stably expressing an SSTR subtype

-

Cell culture medium

-

Forskolin

-

This compound

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white microplates

-

HTRF-compatible plate reader

Protocol:

-

Cell Seeding: Seed the SSTR-expressing cells into a 384-well plate at an optimized density and culture overnight.

-

Compound Addition: Add varying concentrations of this compound to the cells and incubate for 30 minutes at room temperature.

-

Stimulation: Add forskolin to all wells (except for the negative control) at a concentration that elicits a submaximal cAMP response (e.g., 1-10 µM). Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer provided with the kit.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Somatostatin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of somatostatin or its analogs to a somatostatin receptor (SSTR).

Caption: Somatostatin receptor signaling pathway.

Experimental Workflow for Receptor Binding Assay

The following diagram outlines the key steps in a competitive radioligand receptor binding assay.

Caption: Workflow for a competitive receptor binding assay.

Logical Relationship of Synthesis and Purification

This diagram illustrates the logical flow from peptide synthesis to the final purified product.

Caption: Logical flow of this compound synthesis and purification.

References

- 1. Purification of radioiodinated somatostatin-related peptides by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Preclinical Profile of Tyr-Somatostatin-14: A Technical Guide for Researchers

For Immediate Release

This technical whitepaper provides an in-depth guide to the preclinical studies of Tyr-Somatostatin-14, a key derivative of the native peptide hormone Somatostatin-14. This document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor (SSTR) biology and its therapeutic applications, particularly in oncology and neuroendocrine disorders. This compound, featuring a tyrosine residue at the N-terminus, serves as a critical tool for radiolabeling and in vitro receptor-binding assays, facilitating the exploration of SSTR function and the development of novel SSTR-targeting agents.

Core Properties and Synthesis

This compound is a synthetic cyclic tetradecapeptide with the amino acid sequence Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys, featuring a disulfide bridge between the two cysteine residues. The addition of the N-terminal tyrosine provides a readily available site for iodination, typically with Iodine-125, rendering it a valuable radioligand for studying SSTRs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈₅H₁₁₃N₁₉O₂₁S₂ |

| Molecular Weight | 1801.05 Da |

| Sequence | Tyr-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys |

| Disulfide Bridge | Cys⁴-Cys¹⁵ |

| Purity (Typical) | >95% |

| Form | Lyophilized Powder |

| Storage | -20°C, desiccated |

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. Following assembly, the peptide is cleaved from the resin and deprotected, and the disulfide bridge is formed through oxidation. Purification is subsequently performed using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry to confirm its identity and purity.

Receptor Binding Affinity and Profile

Table 2: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes (Illustrative Data)

| Receptor Subtype | IC₅₀ (nM) |

| SSTR1 | High Affinity |

| SSTR2 | High Affinity |

| SSTR3 | High Affinity |

| SSTR4 | High Affinity |

| SSTR5 | High Affinity |

| Note: This table represents the general high-affinity binding of the parent compound, Somatostatin-14. Specific IC₅₀ values can vary between studies and experimental conditions. |

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), somatostatin and its analogs, including this compound, initiate a cascade of intracellular signaling events. The activation of SSTRs is primarily coupled to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Other key signaling pathways modulated by SSTR activation include the regulation of ion channels, such as the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, and the modulation of protein tyrosine phosphatases. These signaling events collectively contribute to the inhibitory effects of somatostatin on cell secretion and proliferation.